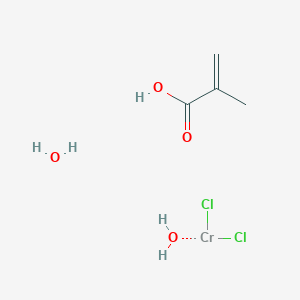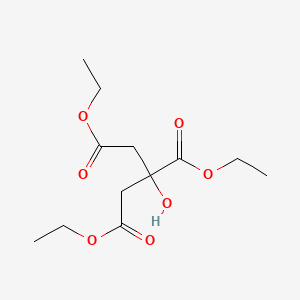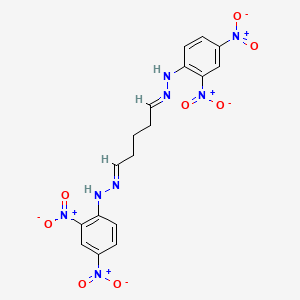
Volan(R) bonding agent
Descripción general
Descripción
Volan® bonding agent is a specialized chemical compound used primarily as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates. This compound is particularly valuable in the production of composite materials, where it improves the mechanical properties and durability of the final product.
Mecanismo De Acción
Target of Action
The primary targets of Chromium, aqua chloro hydroxy methacrylate complexes are inorganic, polar, or hydrophilic substrate surfaces . These complexes are surface complexing monomers that attach to these surfaces .
Mode of Action
The Chromium, aqua chloro hydroxy methacrylate complexes interact with their targets by attaching to the surfaces and orienting with the polymerizable group outward . This interaction results in changes in the coordination number of Cl and/or the geometric configuration .
Biochemical Pathways
The biochemical pathways affected by these complexes involve the distribution of metal aqua and chloro complexes, which is fundamental information for analysis of a chemical reaction involving these complexes . The speciation and structures of chromium aqua and chloro complexes have been investigated using the thermodynamic model fitting analysis of UV-vis/X-ray absorption spectra .
Pharmacokinetics
The distribution of these complexes in solutions is a key factor in their action
Result of Action
The result of the action of Chromium, aqua chloro hydroxy methacrylate complexes is improved adhesion between hydrophilic surfaces and thermoset resin surfaces . This is achieved by coating the hydrophilic surface with an aqueous solution containing the chromium complex .
Action Environment
The action of Chromium, aqua chloro hydroxy methacrylate complexes can be influenced by environmental factors such as the concentration of Cl in aqueous solutions . Changes in these factors can reflect changes in the coordination number of Cl and/or the geometric configuration
Safety and Hazards
Direcciones Futuras
The kinetic analysis deserves further investigation to understand the speciation process quantitatively . An issue to be solved is an inverse problem, which draws an appropriate distribution of chromium aqua and chloro complexes in hydrochloric acid solutions from the series of UV-vis/X-ray absorption spectra .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Volan® bonding agent is typically synthesized through the reaction of methacrylic acid with chromium chloride in the presence of isopropanol and acetone. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired chromium-methacrylate complex.
Industrial Production Methods
In industrial settings, the production of Volan® bonding agent involves large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
Mixing: Methacrylic acid and chromium chloride are dissolved in isopropanol and acetone.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting product is purified to remove any unreacted materials and by-products.
Packaging: The final product is packaged in containers suitable for industrial use.
Análisis De Reacciones Químicas
Types of Reactions
Volan® bonding agent undergoes several types of chemical reactions, including:
Oxidation: The chromium center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering its chemical properties.
Substitution: The methacrylate groups can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of methacrylate derivatives.
Aplicaciones Científicas De Investigación
Volan® bonding agent has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of composite materials, enhancing the adhesion between different phases.
Biology: Employed in the preparation of bio-compatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of pharmaceutical formulations.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Comparación Con Compuestos Similares
Volan® bonding agent is unique compared to other coupling agents due to its specific chemical structure and the presence of chromium. Similar compounds include:
Silane coupling agents: These are widely used but lack the specific properties imparted by the chromium center in Volan® bonding agent.
Titanate coupling agents: These offer good adhesion properties but may not provide the same level of mechanical enhancement as Volan® bonding agent.
Zirconate coupling agents: These are effective in certain applications but are generally more expensive and less versatile than Volan® bonding agent.
Propiedades
IUPAC Name |
dichlorochromium;2-methylprop-2-enoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYFEJWVJFEWNX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.O.O.Cl[Cr]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2CrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111031-82-4 | |
| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111031824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







